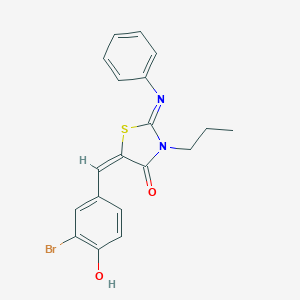
5-(3-Bromo-4-hydroxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Bromo-4-hydroxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one, also known as BHT, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the thiazolidinone family and has been found to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
作用機序
The exact mechanism of action of 5-(3-Bromo-4-hydroxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that 5-(3-Bromo-4-hydroxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one exerts its biological activities by modulating various signaling pathways involved in inflammation, microbial growth, and cancer progression. 5-(3-Bromo-4-hydroxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in the regulation of inflammation and immune response. 5-(3-Bromo-4-hydroxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one has also been found to inhibit the growth of bacteria by disrupting the bacterial cell membrane and inhibiting DNA synthesis. Moreover, 5-(3-Bromo-4-hydroxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one has been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
5-(3-Bromo-4-hydroxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and decrease oxidative stress in cells. 5-(3-Bromo-4-hydroxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one has also been found to decrease the levels of pro-inflammatory cytokines and chemokines in the serum of mice. In addition, 5-(3-Bromo-4-hydroxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one has been shown to inhibit the expression of matrix metalloproteinases (MMPs), which play a crucial role in the degradation of extracellular matrix proteins.
実験室実験の利点と制限
5-(3-Bromo-4-hydroxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 5-(3-Bromo-4-hydroxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one is also relatively inexpensive compared to other compounds with similar biological activities. However, 5-(3-Bromo-4-hydroxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one has some limitations for lab experiments. Its solubility in water is relatively low, which can limit its use in certain assays. Moreover, the exact mechanism of action of 5-(3-Bromo-4-hydroxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one is not fully understood, which can make it challenging to design experiments to study its effects.
将来の方向性
There are several future directions for research on 5-(3-Bromo-4-hydroxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one. One direction is to investigate its potential as an anti-inflammatory agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its potential as an antimicrobial agent for the treatment of bacterial infections. Moreover, 5-(3-Bromo-4-hydroxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one has shown promising results as an anticancer agent, and further studies are needed to determine its potential for cancer therapy. Finally, the development of new derivatives of 5-(3-Bromo-4-hydroxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one with improved solubility and bioavailability could enhance its therapeutic potential.
In conclusion, 5-(3-Bromo-4-hydroxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 5-(3-Bromo-4-hydroxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one have been discussed in this paper. Further studies are needed to fully understand the potential of 5-(3-Bromo-4-hydroxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one as a therapeutic agent in various fields of medicine.
合成法
The synthesis method of 5-(3-Bromo-4-hydroxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one involves the condensation reaction between 3-bromo-4-hydroxybenzaldehyde and 2-aminobenzophenone in the presence of propylamine and thiosemicarbazide. The resulting product is then purified through recrystallization using ethanol. The chemical structure of 5-(3-Bromo-4-hydroxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one is shown below:
科学的研究の応用
5-(3-Bromo-4-hydroxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 5-(3-Bromo-4-hydroxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one has also been shown to possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In addition, 5-(3-Bromo-4-hydroxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one has demonstrated anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth.
特性
製品名 |
5-(3-Bromo-4-hydroxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one |
|---|---|
分子式 |
C19H17BrN2O2S |
分子量 |
417.3 g/mol |
IUPAC名 |
(5E)-5-[(3-bromo-4-hydroxyphenyl)methylidene]-2-phenylimino-3-propyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H17BrN2O2S/c1-2-10-22-18(24)17(12-13-8-9-16(23)15(20)11-13)25-19(22)21-14-6-4-3-5-7-14/h3-9,11-12,23H,2,10H2,1H3/b17-12+,21-19? |
InChIキー |
YZDKCTYQTFJEFG-VZTGFIPTSA-N |
異性体SMILES |
CCCN1C(=O)/C(=C\C2=CC(=C(C=C2)O)Br)/SC1=NC3=CC=CC=C3 |
SMILES |
CCCN1C(=O)C(=CC2=CC(=C(C=C2)O)Br)SC1=NC3=CC=CC=C3 |
正規SMILES |
CCCN1C(=O)C(=CC2=CC(=C(C=C2)O)Br)SC1=NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-(4-bromo-3-methylphenyl)-N'-{2-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]ethyl}ethanediamide](/img/structure/B298501.png)


![1-[4-(benzyloxy)phenyl]-N-[4-(2-methylpropoxy)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B298506.png)
![(2E,5Z)-5-(3,4-dimethoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-(2-methylpropyl)-1,3-thiazolidin-4-one](/img/structure/B298508.png)
![Methyl 4-({3-isobutyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B298509.png)
![(2E,5Z)-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-(2-methylpropyl)-1,3-thiazolidin-4-one](/img/structure/B298512.png)
![5-(5-Bromo-2,4-dimethoxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298513.png)
![2-[(4-methoxyphenyl)imino]-3-propyl-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B298516.png)
![[4-Bromo-2-({2-[(4-methoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid](/img/structure/B298519.png)
![5-(5-Bromo-3-ethoxy-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298520.png)